[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride
Overview
Description
[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride: is an important organic compound used as a raw material and intermediate in various chemical syntheses. It is known for its applications in the synthesis of pharmaceuticals and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,5-Dichlorophenyl)propyl]amine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,5-Dichlorophenyl)propyl]amine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
- Oxidized derivatives
- Reduced amine derivatives
- Substituted amine compounds
Scientific Research Applications
Chemistry: [1-(2,5-Dichlorophenyl)propyl]amine hydrochloride is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: The compound is utilized in the development of pharmaceutical drugs. It acts as a precursor in the synthesis of active pharmaceutical ingredients (APIs) used in medications .
Industry: In the industrial sector, this compound is employed in the production of pesticides and other agrochemicals. It is also used in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of [1-(2,5-Dichlorophenyl)propyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- [1-(2,4-Dichlorophenyl)propyl]amine hydrochloride
- [1-(2,6-Dichlorophenyl)propyl]amine hydrochloride
- [1-(3,5-Dichlorophenyl)propyl]amine hydrochloride
Comparison: Compared to its similar compounds, [1-(2,5-Dichlorophenyl)propyl]amine hydrochloride exhibits unique properties due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning affects its reactivity and interaction with other molecules, making it distinct in its applications and effectiveness .
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHIFLLYXGQADS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Cl)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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